molecular formula C7H5N3O B1355170 吡啶并[2,3-d]哒嗪-8(7H)-酮 CAS No. 15375-79-8

吡啶并[2,3-d]哒嗪-8(7H)-酮

货号: B1355170
CAS 编号: 15375-79-8
分子量: 147.13 g/mol
InChI 键: SFNYPXFZPRSDTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyridazin-8(7H)-one is a chemical compound with the CAS Number: 15375-79-8 and a molecular weight of 147.14 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one has been reported in the literature. For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .


Molecular Structure Analysis

The linear formula of Pyrido[2,3-d]pyridazin-8(7H)-one is C7H5N3O .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrido[2,3-d]pyridazin-8(7H)-one are not mentioned in the search results, it has been used in the synthesis of new SOS1 inhibitors .


Physical and Chemical Properties Analysis

Pyrido[2,3-d]pyridazin-8(7H)-one is a solid substance at room temperature . It has a molecular weight of 147.14 .

科学研究应用

自催化光诱导氧化脱氢

吡啶并[2,3-d]哒嗪-8(7H)-酮衍生物已被用于合成C5-C6不饱和体系。 该过程涉及在室温下空气存在下照射时发生的自动催化光化学脱氢,无需外部光敏剂 。该反应对开发生物活性化合物具有重要意义,因为不饱和化合物通常表现出更高的活性。

抗癌剂

这些化合物在药物化学中作为新兴支架,具有广泛的活性。特别是,它们已显示出作为抗癌剂的潜力。吡啶并[2,3-d]哒嗪-8(7H)-酮衍生物靶向各种与癌症相关的途径和酶,例如酪氨酸激酶、ABL激酶和雷帕霉素哺乳动物靶蛋白(mTOR)等。 它们抑制这些靶标的能力使其在设计新的选择性和有效抗癌药物方面具有价值 .

激酶抑制

吡啶并[2,3-d]哒嗪-8(7H)-酮化合物已被确定为Abl激酶的有效抑制剂,Abl激酶是一种与某些类型癌症相关的蛋白质。 它们最初被开发为多种酪氨酸激酶的广谱活性抑制剂,这些激酶在细胞信号传导和癌症进展中至关重要 .

抗菌活性

吡啶并[2,3-d]哒嗪-8(7H)-酮支架也因其抗菌特性而受到关注。 它的衍生物可以设计为靶向特定的细菌酶或途径,有助于开发新的抗生素来对抗耐药菌株 .

中枢神经系统抑制和抗惊厥作用

研究表明,这些化合物可能具有中枢神经系统(CNS)抑制和抗惊厥作用。 这表明在治疗癫痫等神经系统疾病方面具有潜在的应用价值 .

退热性质

此外,吡啶并[2,3-d]哒嗪-8(7H)-酮衍生物表现出退热活性,表明它们可用于降低发烧。 该特性可能有利于开发各种发热性疾病的症状治疗 .

作用机制

The use of small molecular modulators to target the guanine nucleotide exchange factor SOS1 has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .

未来方向

While specific future directions for Pyrido[2,3-d]pyridazin-8(7H)-one were not found in the search results, the compound has shown promise in the treatment of various KRAS-driven cancers . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable drug-like properties for use in the treatment of KRAS-mutated patients .

属性

IUPAC Name

7H-pyrido[2,3-d]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYPXFZPRSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570590
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-79-8
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H,8H-pyrido[2,3-d]pyridazin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 4
Reactant of Route 4
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 5
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 6
Pyrido[2,3-d]pyridazin-8(7H)-one
Customer
Q & A

Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?

A1: The research primarily focuses on pyrido[2,3-d]pyridazin-8(7H)-one derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the pyrido[2,3-d]pyridazin-8(7H)-one moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].

Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?

A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].

Q3: What are the future directions for research on pyrido[2,3-d]pyridazin-8(7H)-one derivatives?

A3: The research highlights the potential of pyrido[2,3-d]pyridazin-8(7H)-one derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:

  • Exploration of GNE-9815's potential for combination therapy with other anticancer agents, as suggested by its synergistic effects with the MEK inhibitor cobimetinib [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。